molecular formula C19H22ClN3O2 B5260341 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B5260341
M. Wt: 359.8 g/mol
InChI Key: GAFGFRZVCWYFEH-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Future Directions

Future research could focus on the synthesis and characterization of this compound and its derivatives, as well as their potential applications in various fields such as medicine and pharmacology. Further studies could also explore the compound’s biological activities and mechanisms of action .

Preparation Methods

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can be compared with other piperazine derivatives, such as:

These compounds share similar structural motifs but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-7-3-5-16(13-18)21-19(24)14-22-8-10-23(11-9-22)17-6-2-4-15(20)12-17/h2-7,12-13H,8-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFGFRZVCWYFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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